(2S,5R,6R)-6-(2-amino-2-phenylacetylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicy clo[3.2.0]heptane-2-carboxylic acid (2S,5R,6R)-6-(2-amino-2-phenylacetylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicy clo[3.2.0]heptane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 33993-48-5
VCID: VC20159836
InChI: InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9?,10-,11+,14-/m1/s1
SMILES:
Molecular Formula: C16H19N3O4S
Molecular Weight: 349.4 g/mol

(2S,5R,6R)-6-(2-amino-2-phenylacetylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicy clo[3.2.0]heptane-2-carboxylic acid

CAS No.: 33993-48-5

Cat. No.: VC20159836

Molecular Formula: C16H19N3O4S

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

(2S,5R,6R)-6-(2-amino-2-phenylacetylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicy clo[3.2.0]heptane-2-carboxylic acid - 33993-48-5

Specification

CAS No. 33993-48-5
Molecular Formula C16H19N3O4S
Molecular Weight 349.4 g/mol
IUPAC Name (2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Standard InChI InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9?,10-,11+,14-/m1/s1
Standard InChI Key AVKUERGKIZMTKX-UWFZAAFLSA-N
Isomeric SMILES CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C
Canonical SMILES CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C

Introduction

Chemical Structure and Nomenclature

Core Structure and Stereochemistry

Ampicillin features a bicyclic β-lactam-thiazolidine scaffold characteristic of penicillins. Key structural elements include:

  • A β-lactam ring (positions 1–4) fused to a thiazolidine ring (positions 5–7).

  • A 2-amino-2-phenylacetyl side chain at position 6, conferring acid stability and enhanced Gram-negative activity .

  • Stereochemical configuration: (2S,5R,6R) ensures optimal binding to penicillin-binding proteins (PBPs) .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name(2S,5R,6R)-6-[(2R)-2-Amino-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Molecular FormulaC₁₆H₁₉N₃O₄S
CAS Registry Number69-53-4 (anhydrous)
Optical Rotation (α)+287° (c = 1, H₂O)

Synthesis and Production

Enzymatic Synthesis

Ampicillin is synthesized via penicillin acylase-mediated condensation of 6-aminopenicillanic acid (6-APA) and D(-)-α-aminophenylacetic acid (D-APA). Key findings from enzymatic studies include:

  • pH optimization: At pH 6.0, hydrolysis of the phenylglycine methyl ester (PGME) precursor is minimized, yielding 75% ampicillin (vs. 50–60% at pH 7.0) .

  • Kinetic parameters: Michaelis-Menten constants are Kₘ = 27 mM (6-APA) and Kₘ = 2.5 mM (PGME) .

Table 2: Enzymatic Synthesis Yields Under Varied Conditions

pH6-APA (mM)PGME (mM)Conversion (%)
6.010030075
7.05015050
7.520060060

Industrial Production

Large-scale manufacturing employs chemical acylation of 6-APA using protected D-APA derivatives. Immobilized enzymes (e.g., E. coli penicillin acylase) enhance efficiency and reduce byproducts .

Pharmacological Properties

Mechanism of Action

Ampicillin inhibits bacterial cell wall synthesis by:

  • Binding to PBPs, disrupting peptidoglycan cross-linking.

  • Activating autolytic enzymes, causing cell lysis .

Antimicrobial Spectrum

Organism TypeSusceptibilityNotes
Gram-positive (e.g., Streptococcus)HighExcludes β-lactamase producers
Gram-negative (e.g., E. coli)ModerateEnhanced by sulbactam
AnaerobesLowLimited activity

Clinical Applications

Approved Indications

  • Respiratory infections: Community-acquired pneumonia (CAP), exacerbations of chronic bronchitis .

  • Urinary tract infections (UTIs): Especially Enterococcus-associated cases .

  • Meningitis: Combined with aminoglycosides for synergistic effects .

Dosing Optimization in Elderly Patients

A retrospective study (n = 26,633) compared ampicillin/sulbactam (ABPC/SBT) regimens in CAP patients aged ≥65:

  • QID dosing (1.5 g every 6h) showed 55.6% efficacy vs. 36.1% for BID dosing (3 g every 12h) .

  • Pharmacokinetic rationale: QID maintained Cₘᵢₙ > MIC for 98% of the dosing interval vs. 75% for BID .

Pharmacokinetics and Pharmacodynamics

Absorption and Distribution

  • Oral bioavailability: 40–60% (acid-stable formulation) .

  • Protein binding: 15–25%, facilitating tissue penetration .

  • Volume of distribution: 0.3–0.4 L/kg, widespread into tissues .

Elimination

  • Renal excretion: 70–90% unchanged; dose adjustment required for CLcr < 50 mL/min .

  • Half-life: 1–1.5 hours (prolonged in renal impairment) .

Adverse Effects and Resistance

Common Adverse Reactions

ReactionIncidenceManagement
Diarrhea5–10%Probiotics, hydration
Rash3–5%Discontinuation
C. difficile infection0.4–0.6%Vancomycin/fidaxomicin

Resistance Mechanisms

  • β-lactamase production: Overcome with sulbactam (a β-lactamase inhibitor) .

  • Altered PBPs: Common in methicillin-resistant Staphylococcus aureus (MRSA) .

Recent Research and Developments

Comparative Effectiveness Studies

A 2025 target trial emulation (n = 26,633) found:

  • ABPC/SBT had 1.5% higher mortality vs. ceftriaxone (10.5% vs. 9.0%) in elderly CAP patients .

  • C. difficile incidence: 0.6% (ABPC/SBT) vs. 0.4% (ceftriaxone) .

Novel Formulations

  • Benzathine ampicillin: Long-acting salt for sustained release (CAS 33276-75-4) .

  • Prodrugs: 1-Ethoxycarbonyloxyethyl esters enhance oral absorption .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator